

A Comparative Guide to Energetic Plasticizers: TEGDN vs. Nitroglycerin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Triethylene glycol dinitrate*

Cat. No.: B090936

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

In the realm of energetic materials, plasticizers play a crucial role in modifying the physical properties of explosive and propellant formulations, enhancing processability and ensuring mechanical integrity. Among the most common energetic plasticizers are **triethylene glycol dinitrate** (TEGDN) and nitroglycerin (NG). This guide provides an objective comparison of these two compounds, supported by experimental data, to assist researchers in selecting the appropriate plasticizer for their specific applications.

Executive Summary

Nitroglycerin has long been a cornerstone in the field of energetic materials due to its high energy output. However, its extreme sensitivity to shock, friction, and temperature poses significant handling and safety challenges.^[1] **Triethylene glycol dinitrate** has emerged as a viable alternative, offering a significantly improved safety profile with only a moderate trade-off in energetic performance. TEGDN is notably less sensitive to impact and friction, possesses greater chemical and thermal stability, and exhibits superior performance at low temperatures. ^[1] This makes TEGDN a compelling choice for the development of insensitive munitions and safer propellant formulations.

Performance Characteristics: A Quantitative Comparison

The selection of an energetic plasticizer is a balance between performance and safety. The following tables summarize the key chemical, physical, and explosive properties of TEGDN and nitroglycerin, providing a clear basis for comparison.

Table 1: Chemical and Physical Properties

Property	Triethylene Glycol Dinitrate (TEGDN)	Nitroglycerin (NG)
Chemical Formula	<chem>C6H12N2O8</chem>	<chem>C3H5N3O9</chem>
Molecular Weight (g/mol)	240.17[2]	227.09
Nitrogen Content (%)	11.67	18.50
Oxygen Balance (%)	-66.7	+3.5
Appearance	Pale yellow, oily liquid[2][3]	Colorless to pale yellow, oily liquid[4]
Density (g/cm ³)	1.33[2][3]	1.59
Melting/Solidification Point (°C)	-19[2][3]	+13.2 (stable form)
Boiling Point (°C)	Decomposes at 228 (760 mmHg)[5]	Decomposes at 50-60[5]
Flash Point (°C)	146.9	Not applicable (explosive)
Viscosity at 20°C (cP)	13.2	37.8
Vapor Pressure at 20°C (mmHg)	0.001	0.00025

Table 2: Explosive and Sensitivity Properties

Property	Triethylene Glycol Dinitrate (TEGDN)	Nitroglycerin (NG)
Heat of Explosion (kcal/kg)	725	1500
Detonation Velocity (m/s)	~2000 (when heavily confined)	7700
Detonation Gas Volume (l/kg)	1202	782
Lead Block Test (cm ³ /10g)	320	520
Impact Sensitivity (BAM Fallhammer)	>100 cm (Bureau of Mines)	4-20 cm (dependent on conditions)
Friction Sensitivity (BAM Friction Tester)	Unaffected with steel and fiber shoe	Sensitive
Card Gap Test (cm)	0.48	2.31
Vacuum Stability (100°C, 40h, ml gas/g)	<1	~2-5

Experimental Protocols

The data presented in this guide is based on standardized experimental methodologies for the characterization of energetic materials. Below are detailed protocols for key experiments.

Synthesis Protocols

Synthesis of Triethylene Glycol Dinitrate (TEGDN):

TEGDN is synthesized by the nitration of triethylene glycol (TEG) using a mixed acid of nitric and sulfuric acids.[2][6]

- Preparation of the Nitrating Mixture: A pre-cooled mixture of concentrated nitric acid and sulfuric acid (typically in a 1:1 to 2:1 molar ratio relative to the glycol) is prepared in a reaction vessel equipped with cooling and stirring.[6][7]
- Nitration: Triethylene glycol is slowly added to the vigorously stirred nitrating mixture while maintaining a low temperature (typically between -15°C and +10°C) to control the exothermic reaction.[2][6]

- Quenching and Separation: After the addition is complete, the reaction mixture is stirred for a short period and then poured into a large volume of cold water or onto crushed ice to precipitate the oily TEGDN. The aqueous acid layer is then separated.
- Purification: The crude TEGDN is washed successively with water, a dilute sodium bicarbonate solution to neutralize residual acid, and finally with water again until neutral. The product is then dried, often using a desiccant.

Synthesis of Nitroglycerin (NG):

The synthesis of nitroglycerin involves the nitration of glycerol and is an extremely hazardous process that requires stringent safety precautions.[\[5\]](#)[\[8\]](#)

- Preparation of the Nitrating Mixture: A carefully measured mixture of concentrated nitric acid and fuming sulfuric acid is chilled to below 20°C in a specialized nitrator with efficient cooling.
[\[5\]](#)[\[9\]](#)
- Glycerol Addition: A fine stream of pure, anhydrous glycerol is slowly introduced into the mixed acid under vigorous agitation. The temperature must be strictly controlled and not allowed to exceed 30°C to prevent a runaway reaction.[\[10\]](#)
- Separation: Once the reaction is complete, the mixture is transferred to a separator where the denser nitroglycerin settles at the bottom and is drawn off from the spent acid.
- Washing and Neutralization: The raw nitroglycerin is immediately washed with water, followed by a sodium carbonate solution to neutralize any remaining acid, and then a final water wash. This is a critical step to ensure stability.

Sensitivity and Stability Tests

Impact Sensitivity (BAM Fallhammer Test):

This test determines the sensitivity of a substance to impact energy.

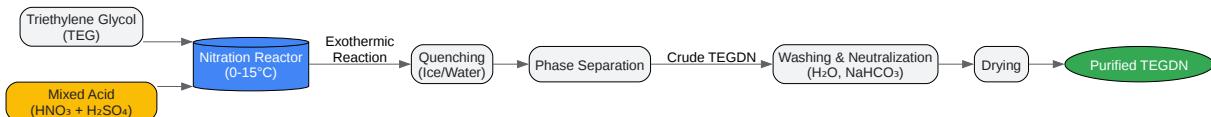
- A small sample (approx. 40 mm³) of the material is placed in a standardized steel cup and anvil assembly.[\[4\]](#)

- A specified weight (e.g., 1, 5, or 10 kg) is dropped from a known height onto a striking pin in contact with the sample.[11]
- The "up-and-down" or Bruceton method is typically used, where the drop height is varied to determine the 50% probability of initiation (explosion or decomposition).[12] The result is reported as the impact energy in Joules (J).

Friction Sensitivity (BAM Friction Test):

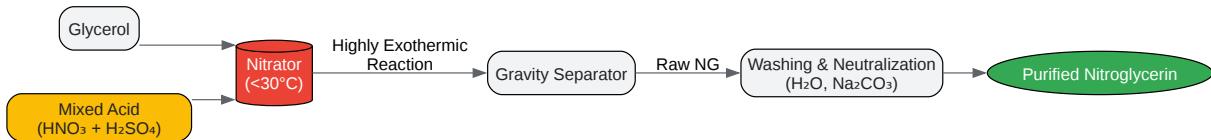
This test assesses the sensitivity of a material to frictional stimuli.

- A small amount of the test substance is spread on a porcelain plate.[13]
- A porcelain pin is placed on the sample, and a specified load is applied via a weighted lever arm.[14][15]
- The porcelain plate is then moved back and forth under the pin once.
- The test is repeated with varying loads to determine the lowest load at which an explosion, flame, or crackling sound occurs in at least one out of six trials.[14]

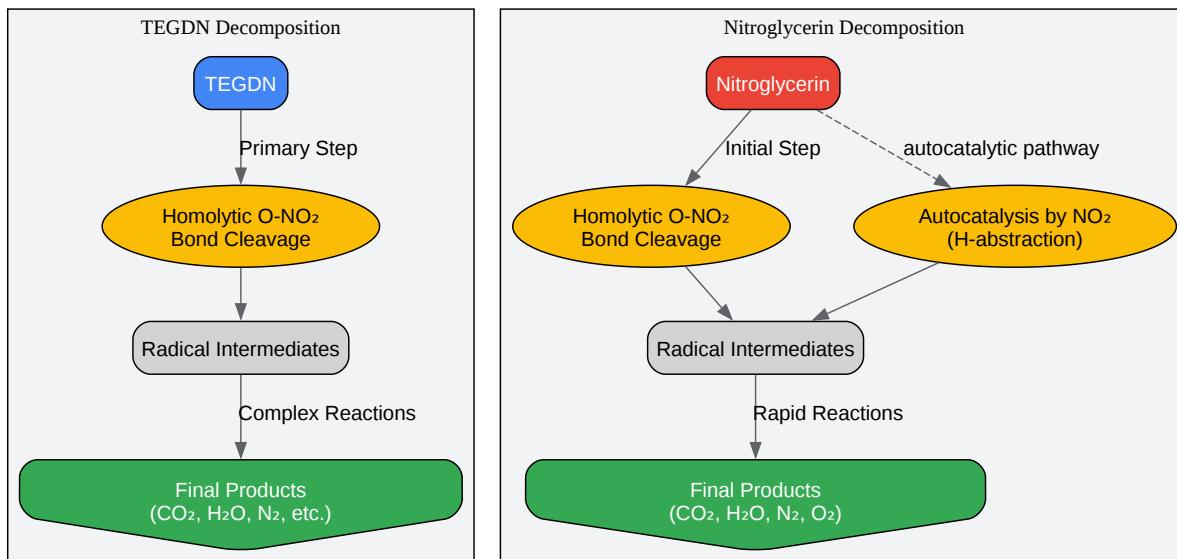

Vacuum Stability Test:

This method is used to determine the chemical stability of energetic materials by measuring the volume of gas evolved upon heating under a vacuum.

- A precisely weighed sample (typically 1-5 grams) is placed in a glass test tube.[16][17]
- The tube is connected to a mercury-free pressure-measuring apparatus and evacuated.[18]
- The sample is then heated in a constant temperature bath (e.g., 100°C or 120°C) for a specified period (e.g., 40 hours).[16]
- The volume of gas evolved is measured at regular intervals. A higher volume of gas indicates lower stability.


Signaling Pathways and Experimental Workflows

To visualize the processes involved in the synthesis and decomposition of these energetic plasticizers, the following diagrams are provided.


[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **Triethylene Glycol Dinitrate (TEGDN)**.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **Nitroglycerin (NG)**.

[Click to download full resolution via product page](#)

Caption: Simplified thermal decomposition pathways of TEGDN and Nitroglycerin.

Conclusion

The choice between TEGDN and nitroglycerin as an energetic plasticizer is contingent upon the specific requirements of the application. While nitroglycerin offers superior energetic performance, its high sensitivity necessitates stringent safety protocols and limits its use in applications where insensitivity is paramount. TEGDN, with its significantly lower sensitivity to mechanical stimuli and greater thermal stability, presents a much safer alternative.^[1] Although it has a lower heat of explosion and detonation velocity, its higher gas volume can be advantageous in certain propellant formulations. For researchers and developers prioritizing safety and stability, particularly in the context of modern insensitive munitions, TEGDN is the

more prudent choice. Conversely, for applications where maximum energy density is the primary driver and the associated risks can be effectively mitigated, nitroglycerin remains a potent option.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. imemg.org [imemg.org]
- 2. Buy Triethylene glycol dinitrate | 111-22-8 [smolecule.com]
- 3. tandfonline.com [tandfonline.com]
- 4. fauske.com [fauske.com]
- 5. Nitroglycerin - Wikipedia [en.wikipedia.org]
- 6. Triethylene Glycol Dinitrate (TEGDN) - 111-22-8 [benchchem.com]
- 7. Synthesis of TEGDN [a.osmarks.net]
- 8. rsc.org [rsc.org]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. ozm.cz [ozm.cz]
- 12. imemg.org [imemg.org]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. osti.gov [osti.gov]
- 15. mueller-instruments.de [mueller-instruments.de]
- 16. vti.mod.gov.rs [vti.mod.gov.rs]
- 17. apps.dtic.mil [apps.dtic.mil]
- 18. eurolab.net [eurolab.net]

- To cite this document: BenchChem. [A Comparative Guide to Energetic Plasticizers: TEGDN vs. Nitroglycerin]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b090936#tegdn-vs-nitroglycerin-as-an-energetic-plasticizer>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com